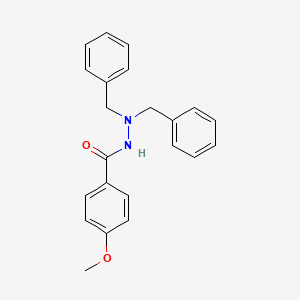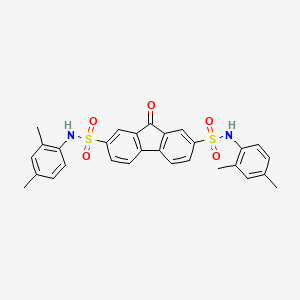![molecular formula C35H33FN2O5 B11654117 (5E)-1-[4-(Adamantan-1-YL)phenyl]-5-({4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11654117.png)
(5E)-1-[4-(Adamantan-1-YL)phenyl]-5-({4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of an adamantane core (a rigid, cage-like structure), a phenyl group, and a diazinane-2,4,6-trione moiety.
- The compound’s chemical formula is:
(5E)-C26H24FNO6
. - It belongs to the class of diazinane-2,4,6-trione derivatives, which have interesting pharmacological properties.
- The compound’s structure is characterized by a central diazinane ring with various substituents attached.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of appropriate precursors.
Reaction Conditions: The exact conditions depend on the specific synthetic route chosen. For example, a Knoevenagel condensation between an adamantane aldehyde and a fluorinated benzaldehyde can yield the desired product.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: These reactions can lead to various derivatives, each with distinct properties.
Scientific Research Applications
Biology: It may serve as a scaffold for drug design due to its unique structure.
Medicine: Investigations into its pharmacological properties, such as anti-inflammatory or anticancer effects.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its adamantane core and diazinane ring make it distinct.
Similar Compounds: Other diazinane derivatives, such as barbiturates, share some features but lack the adamantane moiety.
Remember that this compound is still an active area of research, and its full potential awaits exploration
Properties
Molecular Formula |
C35H33FN2O5 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
(5E)-1-[4-(1-adamantyl)phenyl]-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C35H33FN2O5/c1-42-31-16-21(6-11-30(31)43-20-25-4-2-3-5-29(25)36)15-28-32(39)37-34(41)38(33(28)40)27-9-7-26(8-10-27)35-17-22-12-23(18-35)14-24(13-22)19-35/h2-11,15-16,22-24H,12-14,17-20H2,1H3,(H,37,39,41)/b28-15+ |
InChI Key |
OXMZLQNNETUZTR-RWPZCVJISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)OCC7=CC=CC=C7F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)OCC7=CC=CC=C7F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(Z)-[(6-methoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide](/img/structure/B11654038.png)
![6-Amino-3-(methoxymethyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11654047.png)
![methyl 6-[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11654048.png)
![N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline](/img/structure/B11654053.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11654062.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11654069.png)
![butyl (2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11654071.png)

![methyl 4-({[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B11654074.png)
![N-[(1Z)-3-amino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B11654077.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B11654090.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B11654108.png)
